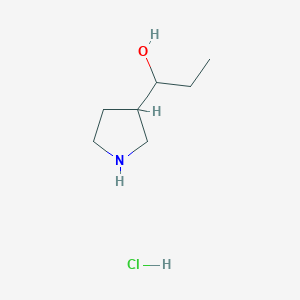
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride typically involves the reaction of pyrrolidine with propionaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Step 1: Condensation of pyrrolidine with propionaldehyde in the presence of a catalyst.
Step 2: Reduction of the resulting imine to form 1-(Pyrrolidin-3-yl)propan-1-ol using a reducing agent such as sodium borohydride.
Step 3: Formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify the pyrrolidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 1-(Pyrrolidin-3-yl)propan-1-one.
Reduction: Formation of various reduced derivatives of the pyrrolidine ring.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-yl)propan-1-ol
- 1-(3-Hydroxypropyl)pyrrolidine
- 1-Pyrrolidinepropanol
Uniqueness
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Overview
1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is a chemical compound characterized by its unique structural properties, including a pyrrolidine ring and a hydroxyl group attached to a propyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. Its molecular formula is C_7H_16ClN_1O, with a molecular weight of approximately 151.66 g/mol.
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors or modulators of enzymatic activity, influencing critical biochemical pathways. For instance, studies suggest that such compounds may modulate neurotransmitter systems, which could have implications for treating neurological disorders.
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects in treating conditions such as epilepsy and other central nervous system (CNS) disorders. Notably, similar pyrrolidine derivatives have shown broad-spectrum antiseizure activity across various in vivo models, indicating a potential for further development as an anticonvulsant agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride | Pyrrolidine ring with propylamine chain | Acts as an inhibitor or activator depending on target |
| 1-(2S)-Pyrrolidin-2-ylpropan-1-ol;hydrochloride | Chiral center at the pyrrolidine ring | Used as a chiral building block in organic synthesis |
| 3-(Morpholin-1-yl)propan-1-amine | Morpholine ring instead of pyrrolidine | Different functional properties due to oxygen presence |
Neuropharmacological Studies
Recent research has highlighted the role of pyrrolidine derivatives in modulating neurotransmitter systems. For example, the compound AS-1, which shares structural similarities with this compound, has been identified as a potent modulator of the EAAT2 glutamate transporter. This modulation enhances glutamate uptake and demonstrates significant antiseizure activity in various mouse models .
Antibacterial Activity
While primarily studied for CNS applications, some derivatives of pyrrolidine have also shown antibacterial properties. For instance, studies have demonstrated that certain pyrrolidine-based compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)6-3-4-8-5-6;/h6-9H,2-5H2,1H3;1H |
InChI Key |
NHBUGYVSDOFDNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCNC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















